molecular formula C5H7NO3 B1304612 Methyl 3-isocyanatopropanoate CAS No. 50835-77-3

Methyl 3-isocyanatopropanoate

Cat. No.: B1304612
CAS No.: 50835-77-3
M. Wt: 129.11 g/mol
InChI Key: QLTHBWIACSBXPR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 3-isocyanatopropanoate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include catalysts, acids, and bases . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-isocyanatopropanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 3-isocyanatopropanoate involves its reactivity with nucleophiles and electrophiles. It can form covalent bonds with various molecular targets, leading to the formation of new compounds. The specific pathways involved depend on the nature of the reacting species and the conditions under which the reactions occur .

Comparison with Similar Compounds

Methyl 3-isocyanatopropanoate can be compared with other similar compounds, such as:

These compounds share similar reactivity patterns but differ in their specific functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

methyl 3-isocyanatopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-9-5(8)2-3-6-4-7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTHBWIACSBXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377743
Record name methyl 3-isocyanatopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50835-77-3
Record name methyl 3-isocyanatopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution containing 603.6 g of β-alanine-methylester sulfate and 1.5 liter of methyl alcohol, 1,256 ml of triethylamine was added at a freezing point and thereto, 235 ml of carbon disulfide was added dropwise at 10° C. or less. After the dropwise addition, the solution was stirred at 10° C. or less for 1 hour and then 288 ml of ethylchloroformate was added dropwise and in this state, the solution was stirred for 2 hours. After the reaction, the reaction solution was subjected to liquid separation with ethyl acetate and water. The extracted ethyl acetate layer was dried over magnesium sulfate and filtered and then the ethyl acetate was removed by distillation under reduced pressure to 389.1 g (yield: 89.3%) of the objective compound as an oily product.
Name
β-alanine-methylester sulfate
Quantity
603.6 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
288 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
235 mL
Type
solvent
Reaction Step Four
Yield
89.3%

Synthesis routes and methods II

Procedure details

In 600 ml of dry toluene was dissolved 26.4 g of monomethyl succinate, followed by the addition of 55 g of diphenylphosphorylazide and 22 g of triethylamine. The mixture was allowed to stand at room temperature with stirring for 3 hours, after which it was washed with water and dried. The solvent was concentrated to about one-third of its original volume and, finally, the mixture was refluxed for 2 hours. After the solvent was completely evaporated off, the residue was distilled under reduced pressure. By the above procedure there was obtained 13.6 g of the above-indicated compound. b.p.8 : 64°-66° C.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-isocyanatopropanoate
Reactant of Route 2
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Methyl 3-isocyanatopropanoate
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Methyl 3-isocyanatopropanoate
Reactant of Route 4
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Methyl 3-isocyanatopropanoate
Reactant of Route 5
Methyl 3-isocyanatopropanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-isocyanatopropanoate

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